Oral Bioavailability of 7-Deazaguanosine vs. 7-Thia-8-oxoguanosine in Rodent Antiviral Models
7-Deazaguanosine demonstrates oral antiviral efficacy against multiple RNA viruses in mice, whereas the structurally related comparator 7-thia-8-oxoguanosine is devoid of oral activity in rodents [1]. At oral doses of ≥100 mg/kg/day, 7-deazaguanosine conferred significant protection against Semliki Forest, San Angelo, banzi, and encephalomyocarditis virus infections in mice [1]. In contrast, 7-thia-8-oxoguanosine, while potent via intraperitoneal administration, lacks oral activity entirely [1].
| Evidence Dimension | Oral antiviral efficacy in murine infection models |
|---|---|
| Target Compound Data | Significant survival increase at oral doses ≥100 mg/kg/day against Semliki Forest, San Angelo, banzi, and encephalomyocarditis viruses |
| Comparator Or Baseline | 7-Thia-8-oxoguanosine: No oral antiviral activity in rodents at any tested dose |
| Quantified Difference | Oral activity present vs. absent (qualitative, but stark categorical difference) |
| Conditions | Mice infected with lethal doses of RNA viruses; oral dosing initiated 24 h and 18 h pre-inoculation |
Why This Matters
For in vivo antiviral studies requiring oral dosing (e.g., evaluating systemic immunomodulation without injection artifacts), 7-deazaguanosine provides a viable oral route, whereas 7-thia-8-oxoguanosine does not.
- [1] Smee DF, Alaghamandan HA, Cottam HB, Jolley WB, Robins RK. Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrob Agents Chemother. 1991;35(1):152-157. View Source
